molecular formula C21H23FN2O2 B2704176 N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide CAS No. 1049445-53-5

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide

Cat. No.: B2704176
CAS No.: 1049445-53-5
M. Wt: 354.425
InChI Key: WSRDNTBAOHNXIA-UHFFFAOYSA-N
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Description

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form 1-(4-fluorophenyl)cyclopropylmethanamine.

    Oxalamide formation: The intermediate is then reacted with mesityloxalyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the cyclopropyl ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonic, or other functional groups on the aromatic ring.

Scientific Research Applications

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and metabolism.

Mechanism of Action

The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the cyclopropyl ring can influence the compound’s overall conformation and stability. The oxalamide moiety may participate in hydrogen bonding interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide
  • N1-((1-(4-bromophenyl)cyclopropyl)methyl)-N2-mesityloxalamide
  • N1-((1-(4-methylphenyl)cyclopropyl)methyl)-N2-mesityloxalamide

Uniqueness

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-13-10-14(2)18(15(3)11-13)24-20(26)19(25)23-12-21(8-9-21)16-4-6-17(22)7-5-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRDNTBAOHNXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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